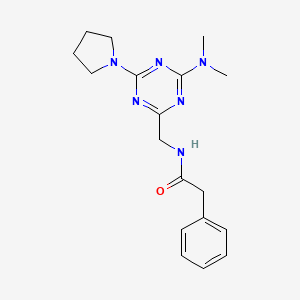

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is an organic compound known for its diverse applications in various fields including chemistry, biology, and medicine. This compound features a triazine ring, a dimethylamino group, a pyrrolidinyl group, and a phenylacetamide moiety, making it an intriguing molecule for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves the following steps:

Formation of the Triazine Ring: Starting with cyanuric chloride, reacting with dimethylamine and pyrrolidine under controlled temperature and pH to form the triazine core.

Introduction of the Phenylacetamide Group: This is achieved through the coupling of the triazine intermediate with phenylacetic acid under the influence of coupling agents like EDC or DCC in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial synthesis follows similar pathways, optimized for scale and efficiency. Common steps involve batch or continuous flow reactions, employing reactors designed for precise control over reaction parameters to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or peroxides.

Reduction: It can also be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur on the triazine ring, where nucleophiles replace specific groups under varying conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Oxidation Products: Formation of sulfoxides or sulfones.

Reduction Products: Reduced triazine derivatives or amines.

Substitution Products: Varied depending on the nucleophile, leading to substituted triazine compounds.

Aplicaciones Científicas De Investigación

Chemistry

Used as a reagent for studying reaction mechanisms and synthesis of complex organic molecules.

Biology

Employed in the development of enzyme inhibitors or probes for studying biological pathways.

Medicine

Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

Applied in the creation of advanced materials or as intermediates in the production of pharmaceuticals.

Mecanismo De Acción

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide exerts its effects primarily through interactions with specific molecular targets. Its mechanism often involves:

Enzyme Inhibition: Binding to active sites of enzymes, thereby preventing substrate binding.

Pathway Modulation: Affecting signal transduction pathways, potentially leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Unique Aspects

Compared to similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide possesses unique electronic and steric properties imparted by the pyrrolidinyl group, which can influence its reactivity and interaction with biological targets. This uniqueness often translates to distinctive properties in its applications.

That's an overview of this fascinating compound. Anything else you want to dive deeper into?

Actividad Biológica

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety, linked to a phenylacetamide. The structural complexity contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown significant inhibitory effects on various cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : The compound exhibited potent antiproliferative activity against MDA-MB-231 cells at concentrations of 1 and 2 μM, disrupting colony growth significantly .

- Pancreatic Cancer : In vitro assays indicated that the compound effectively inhibited the growth of Panc-1 spheroids, suggesting its potential for treating pancreatic cancer .

Anti-inflammatory Effects

The compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound was evaluated for its antibacterial properties against several bacterial strains. It showed promising results with an effective concentration (EC50) value lower than that of standard antibiotics. Scanning electron microscopy revealed that it disrupts bacterial cell membranes, indicating a mechanism of action that involves membrane integrity disruption .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazine core and the substituents on the pyrrolidine moiety significantly influence biological activity. For instance:

- Dimethylamino Group : Enhances solubility and possibly increases bioavailability.

- Pyrrolidine Substitution : Alters binding affinity to target proteins, impacting efficacy against cancer cell lines.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on TNBC Cells : A focused library of compounds was synthesized to evaluate their anticancer properties against MDA-MB-231 cells. Compounds with similar structural motifs showed varying degrees of efficacy, emphasizing the importance of specific substitutions in enhancing activity .

- Antimicrobial Evaluation : In a study assessing antifungal activity against phytopathogenic fungi, derivatives of related pyrazole compounds were synthesized and tested. The results indicated that structural modifications could lead to enhanced antifungal properties .

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-23(2)17-20-15(21-18(22-17)24-10-6-7-11-24)13-19-16(25)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBPAJFEQYNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.